molecular formula C20H22N2O2S B7700854 N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylthiophene-2-carboxamide

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylthiophene-2-carboxamide

Cat. No. B7700854
M. Wt: 354.5 g/mol
InChI Key: PHLAMRDKXAIQOW-UHFFFAOYSA-N
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Description

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylthiophene-2-carboxamide, also known as HMN-176, is a synthetic compound that has been extensively studied for its potential therapeutic applications. HMN-176 belongs to the class of compounds known as tubulin inhibitors, which have been shown to have potent anti-cancer activity.

Mechanism of Action

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylthiophene-2-carboxamide exerts its anti-cancer activity by inhibiting the polymerization of microtubules, which are essential for cell division. By preventing the formation of new microtubules, this compound disrupts the normal cell division process, leading to cell death. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit angiogenesis, or the formation of new blood vessels, which is essential for tumor growth and metastasis. This compound has also been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylthiophene-2-carboxamide is its potent anti-cancer activity, particularly against drug-resistant cancer cells. This makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylthiophene-2-carboxamide. One area of focus could be the development of new formulations that increase its solubility in water, making it easier to administer in vivo. Another area of focus could be the development of new cancer therapies that combine this compound with other anti-cancer drugs to increase its efficacy. Additionally, further research could be conducted to explore the potential anti-inflammatory effects of this compound and its potential use in the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylthiophene-2-carboxamide involves a multi-step process that begins with the reaction of 2-hydroxy-6-methylquinoline with chloroacetyl chloride to form 2-chloroacetyl-6-methylquinoline. This intermediate is then reacted with isobutylthiol to form N-isobutyl-2-chloroacetyl-6-methylquinoline-3-thioamide. The final step involves the reaction of this intermediate with potassium thiophenolate to form this compound.

Scientific Research Applications

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylthiophene-2-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to have potent anti-cancer activity in a variety of cancer cell lines, including lung, breast, ovarian, and prostate cancer. This compound has also been shown to be effective against drug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-13(2)11-22(20(24)18-5-4-8-25-18)12-16-10-15-9-14(3)6-7-17(15)21-19(16)23/h4-10,13H,11-12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLAMRDKXAIQOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CC(C)C)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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